molecular formula C27H48N2O6 B613726 Boc-asp-ochex dcha CAS No. 200283-00-7

Boc-asp-ochex dcha

Cat. No. B613726
M. Wt: 496.69
InChI Key: GUAPOQKXUJIYAF-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-asp-ochex dcha” is a chemical compound with the molecular formula C27H48N2O6 . It is used in research and development .


Synthesis Analysis

The synthesis of “Boc-asp-ochex dcha” involves solid-phase peptide synthesis (SPPS), a method where the peptide intermediates remain attached to the resin . This method is not universally suitable for identifying all the varied problems that may occur during SPPS . Solid-phase sequencing (Edman degradation) of peptide resins is a powerful technique that determines the sequence of the peptide being assembled, and measures the acylation efficiencies achieved in each synthetic cycle .


Molecular Structure Analysis

The molecular structure of “Boc-asp-ochex dcha” can be found in various databases such as PubChem , Chemsrc , and ChemicalBook .


Physical And Chemical Properties Analysis

“Boc-asp-ochex dcha” has physical and chemical properties that can be found in databases such as PubChem , Chemsrc , and ChemicalBook . These include its molecular weight, density, melting point, and boiling point .

Scientific Research Applications

  • Boc-Asp(OcHex) has been used in the solid phase peptide synthesis to minimize aspartimide formation and α,β-rearrangement in aspartyl peptides during acidic and basic treatments (Tam et al., 1980).

  • Tetrapeptide derivatives containing Boc-Asp(OcHex) have been employed in the preparation of molecularly imprinted polymeric membranes for chiral recognition and enantioselective permeation of amino acids (Yoshikawa & Izumi, 2003); (Yoshikawa et al., 1997).

  • It has been used in synthesizing peptide derivatives for constructing sequences corresponding to human epidermal growth factor (h-EGF) (Shin et al., 1992).

  • Boc-Asp(OcHex) has been utilized in the development of alternative molecularly imprinted polymeric membranes for optical resolution of amino acids (Yoshikawa et al., 1996).

  • The derivative has found applications in the synthesis of protected peptide fragments, demonstrating its stability under certain chemical conditions and its utility in the assembly of cyclic lactam peptides (Mezö et al., 1998).

  • In a study for the preparation of polypeptides based on the minimum-protection strategy, Boc-Asp(OcHex) was used in the synthesis of bovine pancreatic trypsin inhibitor (BPTI), demonstrating its effectiveness in solid-phase peptide synthesis (Aimoto et al., 1989).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling "Boc-asp-ochex dcha" . Personal protective equipment should be worn, and adequate ventilation should be ensured .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(3S)-4-cyclohexyloxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6.C12H23N/c1-15(2,3)22-14(20)16-11(9-12(17)18)13(19)21-10-7-5-4-6-8-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11H,4-9H2,1-3H3,(H,16,20)(H,17,18);11-13H,1-10H2/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAPOQKXUJIYAF-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OC1CCCCC1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OC1CCCCC1.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H48N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-asp-ochex dcha

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Huszár, Z Timár, F Bogár, B Penke… - Journal of Peptide …, 2009 - Wiley Online Library
… Boc-Asp-OcHex • DCHA salt was converted to the free acid. Boc-Asp-OcHex • DCHA (4.876 g, 9.82 mmol) was suspend in 40-ml ethyl acetate in a separating funnel. 1.2 equivalents of …
Number of citations: 2 onlinelibrary.wiley.com

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